N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde in the presence of an acid catalyst
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl or aryl halides.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.
Substitution: Introduction of different substituents on the benzamide moiety.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects, such as its ability to modulate specific biological pathways.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
Uniqueness: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This makes it distinct from other compounds in the same family.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c24-20-13-17(25)7-9-19(20)23(29)26-18-8-10-21-16(12-18)6-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZMXIRPDTVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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